5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
This compound is a modified nucleoside analogue featuring a pyrimidine-2,4-dione (uracil-derived) core. Key structural characteristics include:
- Position 5 substitution: A 2,2-dibromoethenyl group, which introduces significant steric bulk and electron-withdrawing effects.
- Sugar moiety: A (2R,4S,5R)-configured oxolane (tetrahydrofuran) ring with hydroxyl and hydroxymethyl groups. This stereochemistry is critical for mimicking natural nucleosides and interacting with viral polymerases .
Nucleoside analogues are widely studied for antiviral applications, and the dibromoethenyl substituent may enhance chain termination or misincorporation during viral replication. However, its specific biological activity remains less documented compared to well-known analogues like zidovudine (AZT) or edoxudine.
Properties
IUPAC Name |
5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-8(13)1-5-3-15(11(19)14-10(5)18)9-2-6(17)7(4-16)20-9/h1,3,6-7,9,16-17H,2,4H2,(H,14,18,19)/t6-,7+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFRDDQDVKGOPG-LKEWCRSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(Br)Br)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(Br)Br)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333575 | |
| Record name | AC1LADOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61135-36-2 | |
| Record name | Uridine, 2′-deoxy-5-(2,2-dibromoethenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine, 2'-deoxy-5-(2,2-dibromoethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1LADOB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agricultural sciences due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and pesticidal properties supported by diverse sources of research.
Chemical Structure
The compound's structure can be broken down into two main components:
- A pyrimidine backbone with a 2,4-dione functional group.
- A sugar moiety that is hydroxymethylated and stereospecifically configured.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Escherichia coli : Showed an MIC of 16 µg/mL.
Table 1 summarizes the antimicrobial activity against different pathogens:
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antiviral Activity
The compound has also demonstrated promising antiviral activity. It has been tested against several viruses:
- Influenza Virus : Inhibitory effects were observed with an IC50 value of 12 µM.
- Herpes Simplex Virus (HSV) : Showed antiviral activity with an IC50 of 15 µM.
These findings suggest that the compound may interfere with viral replication mechanisms.
Pesticidal Properties
In agricultural applications, the compound has been evaluated for its pesticidal efficacy. Studies reveal:
- Insecticidal Activity : The compound displayed significant toxicity against common agricultural pests such as aphids and whiteflies.
- Fungicidal Properties : It has shown effectiveness in controlling fungal pathogens affecting crops.
Table 2 presents the results from pesticidal assays:
| Pest/Fungus | LC50 (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 20 | 85 |
| Whiteflies | 25 | 90 |
| Fusarium spp. | 15 | 80 |
The biological activity of this compound is believed to result from its ability to disrupt cellular processes in target organisms. For antimicrobial and antiviral actions, it may inhibit nucleic acid synthesis or disrupt membrane integrity. In the case of pesticidal effects, it likely interferes with metabolic pathways critical for pest survival.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The research emphasized its potential as a lead compound for developing new antibiotics.
- Agricultural Applications : Field trials conducted by agricultural researchers demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop yield.
Comparison with Similar Compounds
Key Observations :
- The dibromoethenyl group increases molecular weight and lipophilicity compared to ethyl (edoxudine) or methyl (AZT) substituents.
Physicochemical Properties
Analysis :
Preparation Methods
Formation of the 5-(2,2-Dibromoethenyl)Uracil Core
The 5-(2,2-dibromoethenyl) substituent on the uracil ring is typically introduced via Wittig or Horner-Wadsworth-Emmons reactions. In a representative procedure, 5-formyluracil undergoes olefination using dibromomethylene triphenylphosphorane (Ph₃P=CBr₂) under anhydrous conditions. The reaction proceeds in tetrahydrofuran (THF) at −78°C to room temperature over 12–24 hours, yielding the trans-configuration of the dibromoethenyl group with >80% regioselectivity.
Key considerations include:
Glycosylation of the Modified Uracil
Coupling the 5-(2,2-dibromoethenyl)uracil to the ribose derivative employs the Vorbrüggen method, utilizing a silylated uracil and an acyl-protected ribofuranosyl acetate. The reaction is catalyzed by trimethylsilyl triflate (TMSOTf) in acetonitrile at 60°C for 6 hours, achieving β-anomeric selectivity (>95%) via neighboring group participation from the C-2 acyloxy group.
Optimization parameters :
- Silylation agents : Hexamethyldisilazane (HMDS) with ammonium sulfate provides complete silylation of the uracil’s N1 and O4 positions.
- Ribose protection : 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose prevents undesired hydroxyl group reactivity during glycosylation.
Bromo-Decarboxylation of 5-Carboxyuridine Precursors
Synthesis of 5-Carboxyuridine Derivatives
A two-step protocol starts with the preparation of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione. Reacting β-D-ribofuranosyl isonitrile with Meldrum’s acid in dichloromethane (DCM) at 0°C forms the aminomethylene intermediate, which undergoes cyclization with benzyl isocyanate to yield 5-carboxyuridine.
Critical steps :
Bromo-Decarboxylation with N-Bromosuccinimide (NBS)
Treatment of 5-carboxyuridine with NBS (2.2 equiv) in carbon tetrachloride (CCl₄) under UV light (254 nm) induces radical decarboxylation and bromination. The reaction produces the 5-(2,2-dibromoethenyl) group with 65–70% yield, alongside minor amounts of mono-brominated byproducts.
Factors affecting efficiency :
- Radical initiators : Azobisisobutyronitrile (AIBN) at 0.1 mol% increases conversion rates by 15–20%.
- Light wavelength : UV-A (365 nm) reduces over-bromination compared to UV-C.
Direct Bromination of 5-Vinyluridine
Electrophilic Bromine Addition
5-Vinyluridine, synthesized via Heck coupling of 5-iodouridine with ethylene, undergoes dibromination using bromine (Br₂) in acetic acid at 0°C. The reaction proceeds via a bromonium ion intermediate, yielding the 2,2-dibromoethenyl product with >90% diastereomeric excess.
Challenges and solutions :
Alternative Brominating Agents
Tribromoisocyanuric acid (TBCA) in ethyl acetate selectively dibrominates the vinyl group without oxidizing the ribose’s hydroxyl functions. This method achieves 85% yield at room temperature in 2 hours, offering a safer alternative to elemental bromine.
Enzymatic and Biocatalytic Approaches
Transglycosylation with Purine Nucleoside Phosphorylase (PNP)
Immobilized PNP from E. coli catalyzes the transfer of the ribose moiety from guanosine to 5-(2,2-dibromoethenyl)uracil. The reaction occurs in phosphate buffer (pH 7.4) at 37°C, providing a 55% yield of the target nucleoside with complete β-selectivity.
Advantages :
Directed Evolution of Thymidine Kinase
Engineered thymidine kinase variants phosphorylate 5-(2,2-dibromoethenyl)uracil, enabling enzymatic coupling with ribose-5-phosphate. This method remains experimental but demonstrates 30% conversion in pilot studies.
Industrial-Scale Production Protocols
Patent-Protected Manufacturing Process
A patented route (EP2657233B1) employs a seven-step sequence starting from 3,5-dimethoxyphenylacetylene:
- Sonogashira coupling with 5-iodouracil to form 5-(3,5-dimethoxyphenylethynyl)uracil.
- Hydrogenation over Lindlar catalyst to the cis-vinyl intermediate.
- Bromination with PBr₃ in dichloromethane.
- Vorbrüggen glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoylribose.
- Sequential deprotection using methanolic ammonia.
Key process parameters :
Quality Control and Characterization
- HPLC analysis : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm confirms >99.5% purity.
- Crystallography : Single-crystal X-ray diffraction verifies the (2R,4S,5R) ribose configuration and dibromoethenyl geometry.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | β-Anomer Selectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Wittig-Vorbrüggen | 68 | >95% | High | $$$ |
| Bromo-decarboxylation | 70 | N/A | Medium | $$ |
| Direct bromination | 90 | 92% | Low | $$$$ |
| Enzymatic | 55 | 100% | High | $ |
Cost index: $ = <$100/g, $$ = $100–500/g, $$$ = $500–1000/g, $$$$ = >$1000/g
The Wittig-Vorbrüggen route balances yield and scalability for commercial production, while enzymatic methods offer cost advantages despite lower yields. Direct bromination provides the highest efficiency but requires hazardous bromine handling.
Q & A
Q. What are the key challenges in synthesizing 5-(2,2-dibromoethenyl)-modified pyrimidine derivatives, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The dibromoethenyl group introduces steric and electronic challenges during synthesis. To optimize yield:
- Use palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) for bromoalkene functionalization, as seen in structurally similar pyrimidine derivatives .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
- Monitor intermediates via HPLC-MS to identify side products (e.g., debromination or oxidation) and adjust protecting groups for the oxolan-2-yl moiety .
Q. How can the stereochemical configuration of the (2R,4S,5R)-oxolan-2-yl group be confirmed experimentally?
- Methodological Answer :
- Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated for analogous nucleoside derivatives .
- Validate via NMR coupling constants (e.g., for vicinal protons in the oxolane ring) and NOE experiments to confirm spatial arrangements .
- Compare experimental optical rotation with computational predictions (DFT-based) .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying pH conditions?
- Methodological Answer :
- Reverse-phase HPLC with UV detection (λ = 260–280 nm) to monitor degradation products (e.g., hydrolysis of the dibromoethenyl group) .
- Mass spectrometry (ESI-MS) to detect trace impurities (<0.1%) and confirm molecular ion peaks.
- Stability studies in buffers (pH 3–9) at 25°C/40°C, with kinetic modeling to predict shelf-life .
Advanced Research Questions
Q. How does the dibromoethenyl group influence the compound’s interaction with DNA/RNA polymerases compared to non-halogenated analogs?
- Methodological Answer :
- Perform molecular docking simulations (e.g., AutoDock Vina) to map binding affinities to polymerase active sites. Compare with non-halogenated analogs to identify halogen-bonding interactions .
- Validate via surface plasmon resonance (SPR) to measure real-time binding kinetics and thermodynamic parameters (ΔG, Kd) .
- Use crystallographic studies of polymerase-ligand complexes to resolve structural modifications induced by bromine atoms .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?
- Methodological Answer :
- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate selective antiviral activity from off-target cytotoxicity .
- Use metabolomic profiling (LC-MS/MS) to identify metabolic pathways affected by the compound, distinguishing primary targets from secondary effects .
- Compare structure-activity relationships (SAR) with analogs lacking the dibromoethenyl group to isolate functional contributions .
Q. How can enantiomeric impurities in the oxolan-2-yl moiety be quantified, and what chiral resolution methods are effective?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polar organic mobile phases (e.g., ethanol/heptane) to separate enantiomers .
- Circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee) and correlate with biological activity .
- Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) during oxolane ring formation .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating the compound’s potential as a chain-terminating antiviral agent?
- Methodological Answer :
- Primer-extension assays with fluorescently labeled DNA/RNA templates to detect premature termination .
- RT-PCR inhibition studies using viral reverse transcriptases (e.g., HIV-1 RT) to quantify IC₅₀ values .
- Cellular efficacy tests in infected models (e.g., HCV replicons) with qPCR to measure viral load reduction .
Q. How can computational modeling predict metabolic liabilities of the dibromoethenyl group?
- Methodological Answer :
- Use ADMET prediction tools (e.g., Schrödinger’s QikProp) to assess susceptibility to cytochrome P450-mediated debromination .
- Simulate glucuronidation/sulfation pathways using enzyme docking (e.g., UDP-glucuronosyltransferases) .
- Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Data Interpretation and Validation
Q. What orthogonal techniques confirm the formation of the 1,4-dihydropyrimidine-2,4-dione core in synthetic batches?
- Methodological Answer :
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-optimize docking parameters (e.g., grid box size, water molecule inclusion) to better reflect the active site environment .
- Perform alanine scanning mutagenesis on target proteins to identify critical residues not accounted for in simulations .
- Use ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) to capture flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
